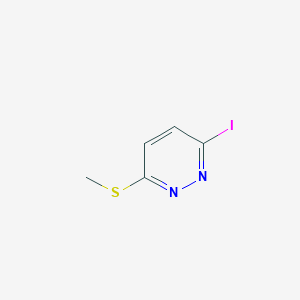

3-Iodo-6-methylsulphanyl-pyridazine

Description

Structure

3D Structure

Properties

CAS No. |

162438-04-2 |

|---|---|

Molecular Formula |

C5H5IN2S |

Molecular Weight |

252.08 g/mol |

IUPAC Name |

3-iodo-6-methylsulfanylpyridazine |

InChI |

InChI=1S/C5H5IN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 |

InChI Key |

LEHSAVPCFLJSCC-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN=C(C=C1)I |

Origin of Product |

United States |

Reactivity and Derivatization Studies of 3 Iodo 6 Methylsulphanyl Pyridazine

Reactivity of the Iodo Substituent at C-3

The electron-deficient nature of the pyridazine (B1198779) ring, further enhanced by the electron-withdrawing effect of the nitrogen atoms, renders the carbon atoms susceptible to nucleophilic attack. The iodo group at the C-3 position is a good leaving group, making this position a prime site for various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNA) Reactions

Nucleophilic aromatic substitution (SNA) is a fundamental reaction for the functionalization of electron-poor heteroaromatics. In principle, the iodine atom at C-3 of 3-Iodo-6-methylsulphanyl-pyridazine can be displaced by a variety of nucleophiles. While specific studies on this exact substrate are not extensively documented, the reactivity can be inferred from studies on analogous 3-halopyridazines.

The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the C-3 position, forming a negatively charged complex that is stabilized by the electron-withdrawing pyridazine ring. Subsequent elimination of the iodide ion restores the aromaticity of the ring.

Common nucleophiles that could be employed in SNA reactions with this compound include amines, alkoxides, and thiolates. For instance, the reaction with amines would lead to the formation of 3-amino-6-methylsulphanyl-pyridazine derivatives, which are valuable precursors for further chemical modifications. The general reactivity trend for halogens in SNA reactions on pyridazine systems is typically F > Cl > Br > I, which is a departure from the typical order observed in many SNA reactions and is influenced by the nature of the nucleophile and reaction conditions.

As a Substrate in Cross-Coupling Reactions for C-X (X=C, N, O, S) Bond Formation

The iodo substituent at C-3 makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the pyridazine with an organoboron compound. While specific examples for this compound are scarce, related 3-halopyridazines readily undergo Suzuki-Miyaura coupling. For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with various (hetero)aromatic boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃. semanticscholar.org The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds in such couplings, suggesting that this compound would be a highly reactive substrate.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, providing access to alkynyl-substituted pyridazines. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. Given the high reactivity of aryl iodides in Sonogashira couplings, it is expected that this compound would efficiently couple with a variety of terminal alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of carbon-nitrogen bonds. It involves the coupling of an aryl halide with a primary or secondary amine. This would be a key method to introduce diverse amino functionalities at the C-3 position of the pyridazine ring, offering an alternative to direct SNA reactions.

C-O and C-S Coupling: Palladium-catalyzed methods for the formation of carbon-oxygen and carbon-sulfur bonds, such as the Buchwald-Hartwig etherification or thiolation, could also be applied to this compound to introduce aryloxy or arylthio groups at the C-3 position.

A summary of potential cross-coupling reactions is presented in the table below, based on analogous systems.

| Reaction Type | Coupling Partner | Catalyst/Conditions (Illustrative) | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 3-Aryl-6-methylsulphanyl-pyridazine |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 3-Alkynyl-6-methylsulphanyl-pyridazine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 3-Amino-6-methylsulphanyl-pyridazine |

| C-O Coupling | Phenol | Pd(OAc)₂, BINAP, K₃PO₄ | 3-Phenoxy-6-methylsulphanyl-pyridazine |

Directed ortho-Metalation and Related Lithiation Chemistry

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. clockss.orgresearchgate.net

In the context of this compound, the pyridazine nitrogen atoms themselves can act as directing groups. However, the presence of other substituents significantly influences the regioselectivity of the lithiation. The methylsulfanyl group is known to be a directing group in some systems. researchgate.net For pyridazines, lithiation often occurs at the position adjacent to a directing group. For instance, 3-substituted pyridazines can be lithiated at the C-4 position. researchgate.net

However, the presence of the iodo group at C-3 introduces a competing reaction pathway: halogen-metal exchange. With organolithium reagents, iodine-lithium exchange is typically very fast. Therefore, treatment of this compound with an organolithium reagent like n-butyllithium would likely result in the formation of the 3-lithiated pyridazine derivative rather than deprotonation at another position. This 3-lithiated species could then be trapped with various electrophiles to introduce a wide range of substituents at the C-3 position.

Reactivity of the Methylsulphanyl Group at C-6

The methylsulfanyl group (-SCH₃) at the C-6 position offers another handle for the derivatization of the pyridazine core. Its reactivity is primarily centered around the sulfur atom.

Oxidation Reactions to Sulphoxides and Sulphones

The sulfur atom of the methylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they can modulate the electronic properties and biological activity of the molecule. The sulfoxide and sulfone groups are more electron-withdrawing than the methylsulfanyl group, which would further influence the reactivity of the pyridazine ring.

Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants like sodium periodate (B1199274) (NaIO₄) or one equivalent of a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). The use of stronger oxidizing agents or an excess of the oxidant, such as hydrogen peroxide (H₂O₂) or two or more equivalents of m-CPBA, will typically lead to the formation of the sulfone. nih.gov

The selective oxidation to the sulfoxide can sometimes be challenging, as over-oxidation to the sulfone can occur. Careful control of the reaction conditions, such as temperature and the stoichiometry of the oxidizing agent, is crucial.

| Oxidizing Agent (Illustrative) | Expected Product |

| 1 eq. m-CPBA | 3-Iodo-6-methylsulfinyl-pyridazine |

| 2+ eq. m-CPBA or H₂O₂ | 3-Iodo-6-methylsulfonyl-pyridazine |

Transformations Involving the Sulphur Atom (e.g., Desulphurization, Transalkylation)

Beyond oxidation, the methylsulfanyl group can undergo other transformations.

Desulfurization: The methylsulfanyl group can be removed through reductive desulfurization. A common reagent for this transformation is Raney Nickel. This reaction involves the hydrogenolysis of the carbon-sulfur bond, replacing the methylsulfanyl group with a hydrogen atom. This would provide a route to 3-iodopyridazine (B154842) from this compound, effectively using the methylsulfanyl group as a temporary placeholder.

Transalkylation/Nucleophilic Substitution: The methylsulfanyl group can sometimes be displaced by strong nucleophiles, particularly when the pyridazine ring is activated. More commonly, the corresponding sulfone is a better leaving group for nucleophilic substitution. Therefore, oxidation of the methylsulfanyl group to the methylsulfonyl group would make the C-6 position more susceptible to nucleophilic attack, allowing for the introduction of other functional groups at this position.

C-S Bond Cleavage and Further Functionalization

The methylsulphanyl group at the 6-position of the pyridazine ring, while seemingly a simple thioether, offers a gateway to a variety of functional group transformations through the strategic cleavage of the C-S bond. Research has demonstrated that this bond can be selectively cleaved under specific oxidative or reductive conditions, allowing for the introduction of new functionalities at this position.

Oxidative cleavage, often employing reagents such as potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA), typically leads to the formation of a sulfoxide or sulfone. These oxidized intermediates are more susceptible to nucleophilic substitution than the parent thioether. For instance, treatment of the corresponding sulfone with nucleophiles like amines or alkoxides can result in the displacement of the sulfonyl group, thereby installing a new carbon-nitrogen or carbon-oxygen bond.

Reductive C-S bond cleavage, on the other hand, can be achieved using reducing agents like Raney nickel. This process effectively removes the methylsulphanyl group, leading to the formation of the corresponding 6-unsubstituted pyridazine derivative. This de-sulfurization can be a crucial step in multi-step synthetic sequences where the temporary presence of the methylsulphanyl group was required for directing purposes or to influence the reactivity of the pyridazine ring.

The ability to selectively cleave the C-S bond and introduce new substituents significantly enhances the synthetic utility of this compound, transforming the methylsulphanyl group into a versatile handle for molecular elaboration.

Synergistic Reactivity and Chemo-selectivity Considerations of Dual Functionality

The concurrent presence of an iodo group at the 3-position and a methylsulphanyl group at the 6-position of the pyridazine ring gives rise to complex and interesting chemo-selectivity challenges and opportunities. The electronic properties of these two groups are distinct; the iodo group is a good leaving group in nucleophilic aromatic substitution and a versatile handle for transition metal-catalyzed cross-coupling reactions, while the methylsulphanyl group can be oxidized or participate in its own set of transformations.

The key to harnessing the synthetic potential of this molecule lies in the ability to selectively address one functional group in the presence of the other. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, can be performed selectively at the C-I bond without affecting the methylsulphanyl group. The choice of catalyst, ligands, and reaction conditions is critical to ensure high chemo-selectivity. This allows for the introduction of a wide array of aryl, vinyl, or alkynyl substituents at the 3-position.

Conversely, conditions can be chosen to selectively modify the methylsulphanyl group. As mentioned, oxidation to the sulfoxide or sulfone can be achieved without displacing the iodo group. This selective oxidation can, in turn, modulate the electronic properties of the pyridazine ring, potentially influencing the reactivity of the C-I bond in subsequent steps. This synergistic interplay, where the modification of one group influences the reactivity of the other, allows for a sophisticated and stepwise approach to the synthesis of highly functionalized pyridazine derivatives.

Exploration of this compound as a Versatile Synthetic Building Block

The dual functionality and the potential for chemo-selective transformations position this compound as a highly valuable and versatile building block in organic synthesis. Its utility stems from the ability to serve as a scaffold upon which molecular complexity can be built in a controlled and predictable manner.

The general synthetic strategy often involves the initial functionalization at the more reactive C-I bond via cross-coupling reactions. This step introduces a key substituent that can be a core fragment of the final target molecule. Following this, the methylsulphanyl group can be manipulated. It can be retained if its electronic or steric properties are desired in the final product, or it can be transformed.

For instance, a synthetic sequence could involve a Suzuki coupling at the 3-position to introduce a substituted phenyl ring, followed by oxidation of the methylsulphanyl group to a sulfone, and subsequent nucleophilic displacement of the sulfonyl group to introduce a pharmacophoric amine functionality. This stepwise approach allows for the modular construction of complex molecules with precise control over the substitution pattern.

The following table summarizes some of the key transformations and their potential outcomes, highlighting the versatility of this building block:

| Reaction Type | Reagents | Position of Reaction | Resulting Functional Group |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-3 | Aryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-3 | Alkynyl |

| Heck Coupling | Alkene, Pd catalyst | C-3 | Alkenyl |

| Oxidation | m-CPBA, KMnO₄ | C-6 | Sulfoxide, Sulfone |

| Nucleophilic Substitution | Amines, Alkoxides (on sulfone) | C-6 | Amino, Alkoxy |

| Reductive Desulfurization | Raney Nickel | C-6 | Hydrogen |

This strategic combination of reactions underscores the power of this compound as a platform for the efficient synthesis of a diverse range of substituted pyridazines, which are important scaffolds in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule. Through a suite of one- and two-dimensional experiments, the precise connectivity and spatial relationships of atoms within 3-Iodo-6-methylsulphanyl-pyridazine can be established.

¹H and ¹³C NMR Chemical Shift Analysis and Signal Assignment

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons on the pyridazine (B1198779) ring and the protons of the methylsulphanyl group. The electron-withdrawing nature of the iodine atom and the sulphur heteroatom, along with the nitrogen atoms in the pyridazine ring, will influence the chemical shifts of the adjacent protons. The aromatic region is expected to show two doublets, characteristic of the two adjacent protons on the pyridazine ring. The methyl group of the methylsulphanyl substituent would appear as a singlet in the upfield region of the spectrum.

In the ¹³C NMR spectrum, each unique carbon atom in this compound will produce a distinct resonance. The carbon atom bonded to the iodine (C-3) is expected to be significantly shifted to a higher field due to the heavy atom effect. The chemical shifts of the other ring carbons (C-4, C-5, and C-6) and the methyl carbon of the methylsulphanyl group will provide crucial information about the electronic environment within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 7.5 - 8.0 | - |

| H-5 | 7.0 - 7.5 | - |

| S-CH₃ | 2.5 - 3.0 | 15 - 25 |

| C-3 | - | 90 - 100 |

| C-4 | - | 125 - 135 |

| C-5 | - | 120 - 130 |

| C-6 | - | 155 - 165 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information

To definitively assign the proton and carbon signals and to map out the molecular connectivity, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the adjacent aromatic protons (H-4 and H-5) on the pyridazine ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons, linking the signals of H-4 and H-5 to their corresponding carbon atoms, C-4 and C-5, and the methyl protons to the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not applicable for stereochemistry in this planar aromatic system, NOESY can provide through-space correlations that can further confirm assignments. For instance, a NOE between the H-5 proton and the methyl protons of the methylsulphanyl group would provide strong evidence for the proposed connectivity.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₅H₅IN₂S) with high confidence, by distinguishing it from other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. The fragmentation of this compound would likely proceed through the loss of key functional groups. Expected fragmentation pathways could include the loss of an iodine radical (•I), a methyl radical (•CH₃) from the methylsulphanyl group, or the entire methylsulphanyl group. The analysis of these fragment ions provides an additional layer of structural confirmation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Significance |

| [M - I]⁺ | [C₅H₅N₂S]⁺ | Loss of the iodine atom |

| [M - CH₃]⁺ | [C₄H₂IN₂S]⁺ | Loss of a methyl radical from the methylsulphanyl group |

| [M - SCH₃]⁺ | [C₅H₅IN₂]⁺ | Loss of the methylsulphanyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the pyridazine ring, and C-S stretching vibrations. The C-I bond also has a characteristic stretching frequency, typically found in the far-infrared region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the symmetric vibrations of the pyridazine ring and the C-S and C-I bonds. The combination of both IR and Raman data allows for a more complete vibrational analysis of the molecule.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=N/C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| C-H In-plane Bend | 1000 - 1300 | IR |

| C-S Stretch | 600 - 800 | IR, Raman |

| C-I Stretch | 500 - 600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of UV or visible light by "this compound" is governed by its conjugated π-electron system. The pyridazine ring, an aromatic heterocycle, constitutes the primary chromophore responsible for strong π→π* transitions. The presence of lone pairs on the nitrogen and sulfur atoms also allows for weaker n→π* transitions.

The electronic properties and, consequently, the UV-Vis absorption spectrum are modulated by the substituents on the pyridazine core. The extension of conjugation in a molecule typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity). libretexts.org The methylsulphanyl (-SCH₃) group, with its lone pair of electrons on the sulfur atom, can participate in the resonance of the ring system, potentially leading to a bathochromic shift compared to an unsubstituted pyridazine. Conversely, the iodo-substituent's effect can be more complex, influencing the spectrum through both electronic and steric factors. A comparison of the UV/Vis absorption spectrum of 1-butene (B85601) (λmax = 176 nm) with that of 1,3-butadiene (B125203) (λmax = 292 nm) clearly demonstrates that increasing conjugation shifts absorptions to longer wavelengths. libretexts.org While specific experimental λmax values for this compound are not detailed in the available literature, the principles of conjugation effects suggest its primary absorptions would occur within the UV region. libretexts.org

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal. This technique would provide unequivocal data on bond lengths, bond angles, and intermolecular interactions of "this compound".

As of the current literature survey, a specific single-crystal X-ray diffraction study for "this compound" has not been reported. However, based on the known structures of pyridazine and its derivatives, the central pyridazine ring is expected to be largely planar. The iodine and methylsulphanyl groups would lie in or close to this plane, though some torsion might be induced by crystal packing forces. A crystallographic analysis would confirm these assumptions and reveal details about potential intermolecular interactions, such as halogen bonding involving the iodine atom or π-π stacking between pyridazine rings.

Specialized Spectroscopic Methods for Mechanistic Investigations (e.g., EPR, Mössbauer Spectroscopy in derived metal complexes)

While spectroscopic analysis of "this compound" itself is valuable, its function as a ligand in metal complexes opens avenues for more specialized spectroscopic investigations. Thioether ligands are known to coordinate with transition metals, and the resulting complexes can exhibit interesting magnetic and electronic properties. mdpi.com

Mössbauer Spectroscopy: For complexes derived from "this compound" and an appropriate metal isotope, such as Iron-57, ⁵⁷Fe Mössbauer spectroscopy is an exceptionally powerful tool for probing the metal's local environment. semanticscholar.org This technique provides precise information about the oxidation state, spin state, and coordination geometry of the iron center. semanticscholar.org In the field of spin crossover (SCO) complexes, Mössbauer spectroscopy is used to unequivocally confirm the conversion between low-spin (LS) and high-spin (HS) states. mdpi.com Changes in temperature can induce this spin transition, which is clearly observable in the Mössbauer spectrum. semanticscholar.org

For instance, in studies of related Fe(II) complexes with pyridyl-thioether ligands, distinct spectral parameters for the HS and LS states are observed. The isomer shift (δ) and quadrupole splitting (ΔE_Q) are key parameters that differ significantly between the two spin states. mdpi.com Research on heteroleptic Fe(II) complexes has demonstrated that this technique can identify and quantify the percentage of HS and LS species present at a given temperature. mdpi.com

Table 1: Representative ⁵⁷Fe Mössbauer Spectroscopy Data for a Related High-Spin and Low-Spin Fe(II) Thioether Complex at 80 K

| Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Linewidth (Γ) (mm/s) | Temperature (K) |

| HS-Fe(II) | 1.13 | 3.25 | 0.35 | 80 |

| LS-Fe(II) | 0.50 | 0.58 | 0.30 | 80 |

| Data is representative and adapted from findings on the complex Fe(tpma)(bimz)₂ to illustrate typical values for HS and LS states in similar coordination environments. mdpi.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy: If "this compound" is used to form a complex with a paramagnetic metal ion (i.e., one with unpaired electrons), Electron Paramagnetic Resonance (EPR) spectroscopy would be an essential investigative tool. EPR provides detailed information about the electronic structure of the paramagnetic center.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations are employed to investigate the geometry, electronic properties, and predicted spectra of 3-Iodo-6-methylsulphanyl-pyridazine.

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, calculations are typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p) or 6-311++G**. researchgate.netnih.govresearchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar pyridazine (B1198779) structures. Actual values may vary based on the level of theory and basis set used.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C3-I | ~2.10 | |

| C6-S | ~1.77 | |

| S-C(methyl) | ~1.82 | |

| N1-N2 | ~1.34 | |

| N2-C3 | ~1.33 | |

| C4-C5 | ~1.39 | |

| **Bond Angles (°) ** | ||

| N2-C3-I | ~118.5 | |

| C5-C6-S | ~120.0 |

The electronic character of this compound is dominated by the inherent electron deficiency of the pyridazine ring, which is caused by the presence of two electronegative nitrogen atoms. nih.govmdpi.com This property is further modulated by the iodo and methylsulfanyl substituents.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system, while the LUMO is likely a π* orbital of the electron-deficient pyridazine ring. researchgate.netnih.gov

Charge Distribution: DFT calculations can map the electrostatic potential and calculate partial atomic charges (e.g., using Mulliken population analysis). mostwiedzy.pl The nitrogen atoms in the pyridazine ring will carry a partial negative charge, rendering the ring carbons, particularly those adjacent to the nitrogens (C3 and C6), electrophilic. The iodine atom, being a large and polarizable halogen, and the sulfur atom also significantly influence the charge distribution across the molecule. mostwiedzy.plnih.gov

Electron Deficiency: The pyridazine ring is classified as an electron-deficient heterocycle. nih.gov This deficiency makes it susceptible to nucleophilic attack, especially at carbon positions activated by good leaving groups, such as the iodine atom at C3. This inherent electronic property is central to its chemical reactivity.

Table 2: Predicted Electronic Properties of this compound Note: Values are representative and depend on the computational method.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Chemical reactivity, kinetic stability |

| Dipole Moment | ~ 2.5 - 3.5 D | Polarity, intermolecular interactions |

DFT calculations are a reliable tool for predicting various spectroscopic data, which can aid in the structural confirmation of synthesized compounds. hillsdale.edu

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method combined with DFT is widely used to predict ¹H and ¹³C NMR chemical shifts. rsc.orgnih.gov For this compound, distinct signals would be predicted for the two aromatic protons on the ring, with their chemical shifts influenced by the anisotropic effects of the adjacent substituents. The carbon spectrum would show signals for the four unique ring carbons and the methyl carbon.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. The calculations would likely show absorptions in the UV region corresponding to π→π* and n→π* transitions within the pyridazine aromatic system. mdpi.com

IR Spectroscopy: Calculation of vibrational frequencies can predict the infrared spectrum. Key predicted peaks would include C-H stretching for the aromatic and methyl groups, C=C and C=N stretching vibrations characteristic of the pyridazine ring, and vibrations corresponding to the C-I and C-S bonds. jocpr.comliberty.edu

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Region/Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (H4, H5) | δ 7.5 - 8.5 ppm |

| Methyl Protons (-SCH₃) | δ 2.5 - 3.0 ppm | |

| ¹³C NMR | Aromatic Carbons | δ 120 - 160 ppm |

| Methyl Carbon | δ 15 - 20 ppm | |

| IR (cm⁻¹) | Aromatic C-H Stretch | ~3100 - 3000 |

| Pyridazine Ring Stretch | ~1600 - 1400 | |

| C-S Stretch | ~700 - 600 | |

| C-I Stretch | ~600 - 500 |

| UV-Vis (nm) | π→π* transitions | λ_max ~250 - 320 |

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum calculations focus on static molecules, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. hillsdale.edu An MD simulation of this compound, either in a solvent or in a simulated solid state, would provide valuable information. researchgate.netacs.org

The simulation would reveal the dynamic nature of the methylsulfanyl group's rotation, showing the preferred conformational states and the timescale of transitions between them. Furthermore, MD can elucidate intermolecular interactions. Key interactions for this molecule would include π-π stacking between pyridazine rings, dipole-dipole interactions, and potentially halogen bonding, where the electrophilic region on the iodine atom (the σ-hole) interacts with a nucleophilic species. nih.govblumberginstitute.org These interactions are critical for understanding crystal packing and material properties.

Reaction Mechanism Elucidation through Computational Transition State Analysis

The presence of an iodine atom on the electron-deficient pyridazine ring makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. Computational chemistry can be used to map out the entire reaction pathway.

This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate. nih.gov For an SNAr reaction, this would involve the formation of a high-energy intermediate (a Meisenheimer complex) where the nucleophile has added to the carbon bearing the iodine, temporarily disrupting the ring's aromaticity. The activation energy barrier is the energy difference between the reactants and the transition state, which determines the reaction rate. libretexts.org By calculating the energies of the reactants, transition state(s), intermediates, and products, a complete energy profile of the reaction can be constructed, providing a detailed mechanistic understanding that is difficult to obtain experimentally. wur.nl

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical tools that correlate the chemical structure of a compound with its properties or biological activity, respectively. nih.gov These models are built using molecular descriptors, which are numerical values derived from the molecular structure. Many of these descriptors can be calculated using DFT. researchgate.netnih.gov

For this compound, a QSPR model could be developed to predict material properties. For example, by calculating descriptors for a series of related pyridazine derivatives, one could build a model to predict their efficacy as corrosion inhibitors, a known application for some pyridazines. researchgate.netnih.govaip.org Descriptors would include HOMO/LUMO energies, dipole moment, molecular volume, and polar surface area. nih.gov

A QSAR model could predict the molecule's reactivity in specific chemical reactions, such as palladium-catalyzed cross-coupling reactions, or identify potential biological targets for in vitro screening. By correlating calculated descriptors with experimentally observed reaction yields or binding affinities for a set of training compounds, a predictive model can be established. researchgate.net

Table 4: Relevant Molecular Descriptors for QSPR/QSAR Modeling

| Descriptor | Typical Source | Predicted Property/Activity |

|---|---|---|

| E_HOMO, E_LUMO | DFT | Reactivity, electronic properties, corrosion inhibition researchgate.netnih.gov |

| Energy Gap (ΔE) | DFT | Chemical stability, material properties researchgate.net |

| Dipole Moment (μ) | DFT | Solubility, binding interactions |

| Molecular Volume (Vm) | DFT | Steric effects, transport properties nih.gov |

| Polar Surface Area (PSA) | DFT/Algorithm | Membrane permeability |

| Log P | Algorithm | Lipophilicity, bioavailability nih.gov |

Analysis of Aromaticity and Electronic Effects within Substituted Pyridazine Systems

Computational chemistry, particularly through the application of Density Functional Theory (DFT), provides powerful tools to quantify these effects. Aromaticity, a key determinant of stability and reactivity, is often evaluated using metrics such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). ias.ac.in Electronic effects are typically analyzed by examining the energies and distributions of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Aromaticity in the Pyridazine Core

The parent pyridazine ring is an aromatic system, though its aromaticity is influenced by the presence of the two adjacent nitrogen atoms, which leads to a reduction in aromatic character compared to benzene. researchgate.net The degree of aromaticity can be fine-tuned by the introduction of substituents. ias.ac.in Substituents that donate electron density to the ring can enhance its aromaticity, while electron-withdrawing groups can diminish it.

In a study on pyrazolopyridazinones, various substituents were shown to modulate the aromaticity of the pyridazine ring. ias.ac.in Aromaticity indices like HOMA and NICS are sensitive to these electronic perturbations. HOMA values closer to 1 indicate a higher degree of aromaticity, signifying greater bond length equalization, whereas more negative NICS values are also indicative of stronger aromatic character. ias.ac.in

Table 1: Comparison of Aromaticity Indices for Benzene and Pyridazine

| Compound | Aromaticity Index (IA) |

|---|---|

| Benzene | 100 |

| Pyridazine | 79 |

Data sourced from a comparative study on azines. researchgate.net The Aromaticity Index (IA) provides a relative measure of aromatic character.

Electronic Effects of Substituents

The electronic properties of the pyridazine ring are characterized by its electron-deficient nature, which makes it susceptible to nucleophilic attack and influences the properties of its substituents. researchgate.netmdpi.com The introduction of an iodine atom and a methylsulfanyl group at the 3- and 6-positions, respectively, is expected to introduce significant electronic perturbations.

Iodo Group: The iodine substituent is a halogen and is generally considered to be an electron-withdrawing group due to its inductive effect. However, it can also participate in resonance, donating electron density to the ring. Theoretical studies on other iodinated aromatic compounds have shown that iodine can raise the energy of the HOMO, which is a significant electronic effect. nsf.gov

Methylsulphanyl Group (-SCH₃): The methylsulfanyl group can act as an electron-donating group through resonance, by delocalizing one of the lone pairs of electrons on the sulfur atom into the pyridazine ring. This would be expected to increase the electron density of the ring system. Studies on thiophene (B33073) derivatives, another class of sulfur-containing heterocycles, have shown that a methyl group attached to the sulfur can influence the electronic structure. nih.govresearchgate.net

The combination of an electron-withdrawing iodo group and a potentially electron-donating methylsulfanyl group on the electron-deficient pyridazine ring in this compound would result in a complex interplay of electronic effects. These effects would modulate the molecule's frontier orbitals.

Table 2: Calculated Electronic Properties of Pyridazine and Related Azines (DFT/B3LYP/6-31G(d,p))

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Pyridine | -6.89 | -0.56 | 6.33 | 2.35 |

| Pyridazine | -7.39 | -0.78 | 6.61 | 4.22 |

| Pyrimidine | -7.29 | -0.75 | 6.54 | 2.43 |

| Pyrazine | -7.22 | -0.73 | 6.49 | 0.00 |

Theoretical data for the parent azine systems provide a baseline for understanding the electronic properties of substituted derivatives. Please note that these values are for the unsubstituted parent molecules and would be altered by the presence of iodo and methylsulfanyl groups.

The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. researchgate.net The substituents on this compound would be expected to lower the HOMO-LUMO gap compared to the parent pyridazine. The electron-donating nature of the methylsulfanyl group would likely raise the HOMO energy, while the iodo group's influence, particularly its potential to raise the HOMO through lone pair interactions, would further contribute to a smaller energy gap. nsf.gov

Conclusion and Future Research Perspectives

Summary of Key Research Advancements in 3-Iodo-6-methylsulphanyl-pyridazine Chemistry

Direct research specifically targeting this compound is not extensively documented in publicly available literature. However, significant progress in the chemistry of related pyridazine (B1198779) derivatives allows for a projection of its chemical utility and potential research advancements.

Key advancements in the broader field of pyridazine chemistry are centered on the functionalization of the pyridazine core. The presence of a halogen, such as iodine, on the pyridazine ring is a critical feature for synthetic chemists. Halogenated pyridazines, including derivatives like 3-iodo-6-methylpyridazine (B177825), are highly valued as intermediates in organic synthesis. The iodine atom serves as a versatile leaving group, making the compound susceptible to a variety of nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Research has demonstrated that iodo-substituted pyridazines are excellent substrates for reactions like the Suzuki-Miyaura and Sonogashira couplings. mdpi.com These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the 3-position, enabling the synthesis of complex molecular architectures. This capability is crucial for developing new compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the methylsulphanyl (or methylthio) group at the 6-position offers additional avenues for chemical modification. While less reactive than the iodo group in cross-coupling reactions, the thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the electronic properties and biological activity of the molecule. These transformations are well-established in heterocyclic chemistry and represent a key area for potential research on this specific compound.

Challenges and Opportunities in the Synthesis and Application of Multifunctional Pyridazines

The synthesis and application of pyridazines bearing multiple, distinct functional groups, such as this compound, present both significant challenges and exciting opportunities.

Challenges:

Functional Group Compatibility: The synthesis of a molecule with both an iodo and a thioether group requires careful selection of reagents and reaction conditions to avoid unwanted side reactions. The thioether is sensitive to oxidation, while the carbon-iodine bond can be unstable under certain conditions.

Scalability: Many modern synthetic methods for creating functionalized heterocycles, while effective at the lab scale, can be difficult and costly to scale up for industrial or pharmaceutical applications. liberty.edu

Limited Availability: The often-challenging preparation of pyridazines compared to analogous heterocycles like pyridines has somewhat limited their widespread use and exploration. nih.gov

Opportunities:

Orthogonal Reactivity: The distinct reactivity of the iodo and methylsulphanyl groups provides a powerful opportunity for sequential, site-selective modifications. The iodo group can be targeted with palladium-catalyzed cross-coupling reactions, leaving the thioether intact for subsequent oxidation or other transformations. This "multifunctional" nature makes the compound a valuable building block.

Drug Discovery: The pyridazine scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds with a wide range of therapeutic effects, including anticancer and antimicrobial properties. nih.govjpionline.org Multifunctional pyridazines are ideal candidates for creating libraries of novel compounds for high-throughput screening.

Materials Science: Pyridazine-based molecules have been investigated for their applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), due to their electronic properties and thermal stability. mdpi.comliberty.edu The ability to tune these properties through functionalization at multiple sites is a significant advantage.

Emerging Trends in the Field of Halogenated Thioether Heterocycles

The study of heterocyclic compounds containing both halogens and thioether functionalities is being driven by several emerging trends in organic and medicinal chemistry.

Late-Stage Functionalization: A major trend is the development of methods for "late-stage functionalization," where complex molecules are modified in the final steps of a synthesis. Halogenated thioether heterocycles are excellent substrates for this approach, allowing for the rapid diversification of drug candidates and molecular probes.

Photoredox Catalysis: The use of visible-light photoredox catalysis has opened up new reaction pathways for the functionalization of heterocycles under mild conditions. These methods can often provide unique reactivity and selectivity compared to traditional thermal reactions, offering new ways to modify halogenated and thioether-containing rings. acs.org

Skeletal Editing: An innovative trend involves "skeletal editing," where atoms within the heterocyclic ring itself are replaced. For instance, recent work has shown the conversion of pyridines into pyridazines. nih.gov This approach could, in principle, provide novel synthetic routes to complex pyridazines.

Fluorescent Probes and Materials: Heterocyclic compounds are at the core of modern fluorescent materials. elsevierpure.com The combination of a heavy atom like iodine (which can influence photophysical properties through the heavy-atom effect) and a tunable thioether group makes these scaffolds interesting for the design of new sensors and imaging agents.

Potential Directions for Future Academic Research on this compound

Given the foundational knowledge of pyridazine chemistry, several promising avenues for future academic research on this compound can be proposed:

Systematic Exploration of Reactivity: A comprehensive study of the compound's reactivity is a logical first step. This would involve systematically evaluating its performance in a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig) at the C-I bond. The results would provide a valuable dataset for synthetic chemists.

Oxidation and Functionalization of the Thioether: Research should be directed at the selective oxidation of the methylsulphanyl group to the corresponding sulfoxide and sulfone. These new derivatives would have altered electronic and steric properties, and their subsequent reactivity and biological activity should be investigated.

Synthesis of Novel Bioactive Scaffolds: Leveraging the orthogonal reactivity of the two functional groups, researchers could design and synthesize libraries of novel compounds. For example, a Suzuki coupling at the 3-position followed by oxidation of the thioether and subsequent nucleophilic substitution of the resulting sulfone could generate highly complex and diverse molecular structures for biological screening.

Computational and Mechanistic Studies: Theoretical studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the reactivity and electronic structure of this compound and its derivatives. rsc.org These studies can help rationalize experimental outcomes and guide the design of new reactions and molecules.

Investigation of Photophysical Properties: Given the interest in heterocyclic materials, the synthesis of extended π-systems derived from this compound and the characterization of their photophysical properties (absorption, fluorescence, phosphorescence) could reveal potential applications in materials science. elsevierpure.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Iodo-6-methylsulphanyl-pyridazine, and what methodological considerations are critical for optimizing yield?

- Methodological Answer : A common approach involves nucleophilic substitution or metal-catalyzed coupling reactions. For example, substituting a sulfonyl or hydroxyl group on pyridazine with iodine under controlled conditions (e.g., using NaI/CuI catalysts in polar solvents like DMF). Purification via preparative thin-layer chromatography (TLC) with solvents such as 4% methanol/dichloromethane (DCM) can isolate the product . Reaction monitoring using H-NMR (e.g., DMSO-, 400 MHz) is essential to confirm intermediate formation .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- Chromatography : TLC (e.g., CHOH:CHCl = 4:96) to assess purity .

- Spectroscopy : H-NMR for functional group analysis and LC-MS for molecular weight confirmation.

- Thermal Analysis : Melting point determination (e.g., 264–267°C for related pyridazines) to verify crystallinity .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent iododecomposition. Avoid prolonged exposure to light or moisture, as iodine substituents are prone to hydrolysis. Stability tests via accelerated degradation studies (e.g., 40°C/75% relative humidity) can identify decomposition pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

- Methodological Answer : Synthesize analogs with variations in the iodine position, methylsulfanyl group, or pyridazine core. Test biological activity (e.g., enzyme inhibition assays for kinases) and correlate with computational docking studies. For example, replace iodine with bromine or chlorine to assess halogen-dependent interactions . Use regression models to quantify substituent effects on activity .

Q. What computational strategies are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying reactive sites. Molecular dynamics (MD) simulations in solvent environments (e.g., DMSO) can model reaction trajectories. Validate predictions with experimental Suzuki-Miyaura coupling data using Pd catalysts .

Q. How should researchers address contradictory data in literature regarding the compound’s spectroscopic properties?

- Methodological Answer : Conduct systematic reproducibility studies under standardized conditions (solvent, temperature, concentration). Compare H-NMR and IR spectra across labs, and use high-resolution mass spectrometry (HRMS) to resolve ambiguities. Meta-analyses of published datasets can identify outliers or methodological inconsistencies .

Q. What methodologies are recommended for detecting this compound in biological systems during pharmacokinetic studies?

- Methodological Answer : Develop a LC-MS/MS protocol with isotope-labeled internal standards (e.g., C-labeled analog). Optimize extraction solvents (e.g., ethyl acetate for plasma samples) and validate limits of detection (LOD) via spike-recovery experiments in matrices like liver microsomes .

Q. How can the compound’s potential as a kinase inhibitor be evaluated in vitro and in vivo?

- Methodological Answer :

- In vitro : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of p38 MAP kinase or related targets. Include positive controls like SB-202190 .

- In vivo : Administer the compound in rodent models of inflammation, monitoring cytokine levels (e.g., TNF-α) via ELISA. Dose-response curves and toxicity profiling (e.g., liver enzymes) are critical .

Q. What gaps exist in the physicochemical data for this compound, and how can they be addressed?

- Methodological Answer : Key gaps include logP, solubility, and pKa values. Perform shake-flask experiments for logP determination and pH-metric titration for pKa. Use Hansen solubility parameters to identify optimal solvents. Collaborate with open-access databases to publish datasets, ensuring reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.